Cas no 85329-59-5 (Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-)

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- structure
85329-59-5 structure
Product Name:Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-
CAS-Nr.:85329-59-5
MF:C20H26O5
MW:346.417446613312
CID:724661
PubChem ID:13241286
Update Time:2024-10-26

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-...
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methyle
    • Trichorabdal A
    • [ "" ]
    • (1R,2R,4′aS,5′R,7′S,9′aS)-Hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde (ACI)
    • Spiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde, hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxo-, [4′R-[4′α(R*),4′aα,5′β,7′β,9′aβ]]- (ZCI)
    • (-)-Trichorabdal A
    • InChI=1/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
    • HY-N1128
    • KIJKAQHLSSAHOL-HZWIUQJVSA-
    • AKOS040762448
    • (1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde
    • SCHEMBL723312
    • Spiro(cyclohexane-1,4'(3'H)-(1H-7,9a)methanocyclohepta(c)pyran)-2-carboxaldehyde, hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo, (4R-(4'alpha(R*),4'aalpha,5'beta,7'beta,9'abeta))-
    • 85329-59-5
    • CS-0016416
    • FS-9103
    • DA-58718
    • Inchi: 1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
    • InChI-Schlüssel: KIJKAQHLSSAHOL-HZWIUQJVSA-N
    • Lächelt: C([C@@H]1C(C)(C)CCC[C@@]21COC(=O)[C@]13C(=O)C(=C)[C@H](C[C@H]([C@@H]21)O)C3)=O

Berechnete Eigenschaften

  • Genaue Masse: 346.178024
  • Monoisotopenmasse: 346.178024
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 680
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 80.7
  • XLogP3: 2.2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.3±0.1 g/cm3
  • Siedepunkt: 567.8±50.0 °C at 760 mmHg
  • Flammpunkt: 203.1±23.6 °C
  • Brechungsindex: 1.565
  • PSA: 80.67000
  • LogP: 2.06720
  • Dampfdruck: 0.0±3.5 mmHg at 25°C

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Sicherheitsinformationen

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-5 mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥3477.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-10 mg
Trichorabdal A
85329-59-5 98.00%
10mg
¥5216.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-1 mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥1693.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T58910-5mg
Trichorabdal A
85329-59-5 ,HPLC≥98%
5mg
¥6240.0 2023-09-06
Aaron
AR00G6Y1-5mg
Trichorabdal A
85329-59-5 98%
5mg
$897.00 2025-02-12
TargetMol Chemicals
TN5173-1mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥ 6370 2024-07-19
TargetMol Chemicals
TN5173-5mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥ 13800 2023-09-15
TargetMol Chemicals
TN5173-1 mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥ 2,820 2023-07-10
TargetMol Chemicals
TN5173-5 mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥ 13,800 2023-07-10
A2B Chem LLC
AH54397-5mg
trichorabdal A
85329-59-5 98.0%
5mg
$785.00 2024-04-19

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
2.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
3.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
1.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
2.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
4.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
2.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
3.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
4.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
5.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
7.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
3.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
5.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
5.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
6.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
7.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
2.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
2.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
3.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
3.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
3.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
4.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
4.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
5.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
6.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
6.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
7.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
8.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
8.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
9.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
10.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
10.2 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
1.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
2.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
2.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
3.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
5.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
3.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
4.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.1 Reagents: Oxygen ,  Silver tetrafluoroborate Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
3.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
4.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
6.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
2.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
4.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
5.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Lithium bromide Catalysts: Samarium iodide (SmI2) Solvents: tert-Butanol ,  Tetrahydrofuran ;  45 min, -78 °C
2.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
3.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.1 Reagents: Oxygen ,  Silver tetrafluoroborate Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
5.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
5.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
6.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
7.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
8.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Lithium bromide Catalysts: Samarium iodide (SmI2) Solvents: tert-Butanol ,  Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
4.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
2.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
1.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
2.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
2.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
3.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
3.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
4.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
5.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
5.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
5.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
6.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
7.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
7.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
8.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
9.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Raw materials

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Preparation Products

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Verwandte Literatur

Empfohlene Lieferanten
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
NewCan Biotech Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
NewCan Biotech Limited